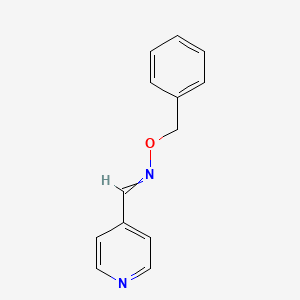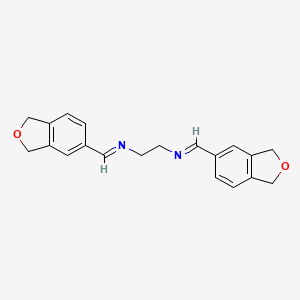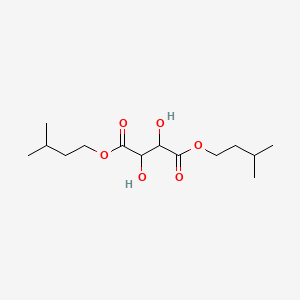![molecular formula C22H18N4O5S B11969195 (2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11969195.png)
(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2E)-2-[(2E)-{[5-(4-metoxifenil)furan-2-il]metiliden}hidraziniliden]-5-(3-nitrobencil)-1,3-tiazolidin-4-ona es una molécula orgánica compleja que presenta una combinación de grupos furano, tiazolidinona y nitrobencilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-2-[(2E)-{[5-(4-metoxifenil)furan-2-il]metiliden}hidraziniliden]-5-(3-nitrobencil)-1,3-tiazolidin-4-ona generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 5-(4-metoxifenil)furan-2-carbaldehído con tiosemicarbazida para formar una hidrazona intermedia. Esta intermedia luego se cicla con 3-nitrobencil bromuro en condiciones básicas para producir el producto final de tiazolidinona.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción como la temperatura, el solvente y el catalizador para garantizar un alto rendimiento y pureza. La química de flujo continuo y las plataformas de síntesis automatizada podrían emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-2-[(2E)-{[5-(4-metoxifenil)furan-2-il]metiliden}hidraziniliden]-5-(3-nitrobencil)-1,3-tiazolidin-4-ona: puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar furanonas.
Reducción: El grupo nitro se puede reducir a una amina.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales mediante sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como o .
Reducción: Reactivos como con un o .
Sustitución: Reactivos como o .
Principales productos
Oxidación: Formación de .
Reducción: Formación de .
Sustitución: Formación de varios .
Aplicaciones Científicas De Investigación
(2E)-2-[(2E)-{[5-(4-metoxifenil)furan-2-il]metiliden}hidraziniliden]-5-(3-nitrobencil)-1,3-tiazolidin-4-ona: tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Posible uso como una sonda para estudiar vías biológicas.
Medicina: Investigado por su potencial como un o .
Industria: Posibles aplicaciones en el desarrollo de debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo por el cual (2E)-2-[(2E)-{[5-(4-metoxifenil)furan-2-il]metiliden}hidraziniliden]-5-(3-nitrobencil)-1,3-tiazolidin-4-ona ejerce sus efectos no se comprende completamente. se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, a través de sus grupos funcionales. El grupo nitro puede sufrir reducción para formar intermedios reactivos que pueden interactuar con componentes celulares, lo que lleva a la actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares incluyen:
- (2E)-2-[(2E)-{[5-(4-metoxifenil)furan-2-il]metiliden}hidraziniliden]-5-(3-nitrofenil)-1,3-tiazolidin-4-ona
- (2E)-2-[(2E)-{[5-(4-metoxifenil)furan-2-il]metiliden}hidraziniliden]-5-(3-clorobencil)-1,3-tiazolidin-4-ona
Estos compuestos comparten características estructurales similares, pero difieren en los sustituyentes en los grupos bencilo o fenilo. La combinación única de grupos funcionales en (2E)-2-[(2E)-{[5-(4-metoxifenil)furan-2-il]metiliden}hidraziniliden]-5-(3-nitrobencil)-1,3-tiazolidin-4-ona contribuye a sus propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C22H18N4O5S |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(2E)-2-[(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N4O5S/c1-30-17-7-5-15(6-8-17)19-10-9-18(31-19)13-23-25-22-24-21(27)20(32-22)12-14-3-2-4-16(11-14)26(28)29/h2-11,13,20H,12H2,1H3,(H,24,25,27)/b23-13+ |
Clave InChI |
PHGOWNKWSKYHBJ-YDZHTSKRSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=N/N=C/3\NC(=O)C(S3)CC4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC=C(O2)C=NN=C3NC(=O)C(S3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969122.png)
![N-(4-Methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11969127.png)
![Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969134.png)
![2-Pyridinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11969141.png)
![N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine](/img/structure/B11969152.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969157.png)





![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11969215.png)
